2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile

Medicinal chemistry Fragment-based drug discovery Physicochemical profiling

Select 2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile (MW 123.12) to secure the minimal 5-hydroxypyrazole pharmacophore pre-installed for LSD1, PHD, and HPPD/PPO targets. Its unique tautomeric 5-OH/5-oxo equilibrium is absent in non-hydroxylated analogs, while the nitrile handle enables direct elaboration to amides, tetrazoles, and fused heterocycles—eliminating late-stage hydroxylation steps. Fragment-compliant and synthetically versatile, it streamlines SAR exploration across multiple lead series from a single procurement lot.

Molecular Formula C5H5N3O
Molecular Weight 123.11 g/mol
Cat. No. B13324146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile
Molecular FormulaC5H5N3O
Molecular Weight123.11 g/mol
Structural Identifiers
SMILESC1=CNN(C1=O)CC#N
InChIInChI=1S/C5H5N3O/c6-2-4-8-5(9)1-3-7-8/h1,3,7H,4H2
InChIKeyQUYBLCGIRONDTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Hydroxy-1H-pyrazol-1-yl)acetonitrile (CAS 2091590-21-3): A Bifunctional Pyrazole Building Block for Medicinal Chemistry and Agrochemical Research


2-(5-Hydroxy-1H-pyrazol-1-yl)acetonitrile is a low-molecular-weight (123.12 g/mol) heterocyclic building block combining a 5-hydroxypyrazole core with an N‑linked acetonitrile side chain . This dual‑functionality architecture — a hydrogen‑bond donor/acceptor‑rich pyrazole ring and a synthetic nitrile handle — distinguishes it from simpler pyrazole‑acetonitriles. It is supplied as a research‑grade intermediate (purity ≥98%) for the construction of enzyme inhibitors, agrochemical leads, and coordination compounds .

Why 2-(5-Hydroxy-1H-pyrazol-1-yl)acetonitrile Cannot Be Replaced by Generic Pyrazole‑Acetonitriles


The 5‑hydroxy substituent fundamentally alters the physicochemical and recognition profile of the pyrazole‑acetonitrile scaffold. Removal of this hydroxyl group (as in 2‑(1H‑pyrazol‑1‑yl)acetonitrile, CAS 113336‑22‑4) eliminates a hydrogen‑bond donor, increases lipophilicity, and abolishes the tautomeric 5‑hydroxy/5‑oxo equilibrium that is critical for binding to metalloenzyme active sites such as LSD1 and PHD [1]. Conversely, introduction of a 3‑alkyl or 3‑aryl substituent (e.g., 3‑methyl or 3‑tert‑butyl analogs) increases steric bulk and molecular weight, potentially compromising fragment‑like properties. The unsubstituted 5‑hydroxy variant therefore occupies a unique physicochemical sweet spot that cannot be replicated by either the non‑hydroxylated or the 3‑substituted analogs, making generic substitution unreliable for applications requiring a specific balance of polarity, size, and synthetic accessibility.

Quantitative Differentiation of 2-(5-Hydroxy-1H-pyrazol-1-yl)acetonitrile vs. Closest Analogs


Hydrogen‑Bond Donor Capacity vs. 2‑(1H‑Pyrazol‑1‑yl)acetonitrile

The 5‑hydroxy group provides a hydrogen‑bond donor (HBD) count of 1, whereas the des‑hydroxy analog 2‑(1H‑pyrazol‑1‑yl)acetonitrile (CAS 113336‑22‑4) has an HBD count of 0. This donor is essential for key interactions with biological targets; for example, the 5‑hydroxypyrazole scaffold in LSD1 inhibitors forms a critical hydrogen bond with the enzyme active site [1]. For fragment‑based screening, an HBD count of 0 would disqualify the des‑hydroxy analog from libraries requiring balanced donor/acceptor profiles.

Medicinal chemistry Fragment-based drug discovery Physicochemical profiling

Polar Surface Area (TPSA) Differentiation from 3‑Substituted 5‑Hydroxypyrazole Analogs

The target compound possesses a topological polar surface area (TPSA) of 61.84 Ų, as reported in vendor analytical data . This value places it within the optimal range for fragment‑based screening (TPSA < 140 Ų for oral bioavailability). In contrast, 3‑substituted analogs such as 2‑(5‑hydroxy‑3‑methyl‑1H‑pyrazol‑1‑yl)acetonitrile or the 3‑tert‑butyl derivative exhibit higher TPSA and molecular weight, reducing their fragment‑likeness. The unsubstituted 5‑hydroxy variant uniquely maximizes polarity per unit mass, offering superior aqueous solubility prospects while retaining synthetic tractability.

Medicinal chemistry ADME prediction Fragment-based drug discovery

LSD1 Inhibitory Activity of the 5‑Hydroxypyrazole Pharmacophore

The 5‑hydroxypyrazole scaffold is a validated pharmacophore for reversible inhibition of lysine‑specific demethylase 1 (LSD1), an epigenetic target in acute myeloid leukemia. A series of 5‑hydroxypyrazole derivatives developed from a patent‑derived hit compound demonstrated an IC50 of 0.23 µM against LSD1 in biochemical assays, with surface plasmon resonance (SPR) confirming reversible binding [1]. Further optimization yielded compounds with Kd values below 10 nM [1]. While these data are for more elaborate 5‑hydroxypyrazole derivatives, 2‑(5‑hydroxy‑1H‑pyrazol‑1‑yl)acetonitrile provides the identical core scaffold without the added molecular complexity, positioning it as an ideal starting fragment for LSD1 inhibitor programs.

Epigenetics Cancer therapeutics LSD1 inhibition

Nitrile Handle Enables Divergent Synthesis vs. 5‑Hydroxy‑1H‑pyrazole Parent

The acetonitrile side chain provides a versatile synthetic handle absent in the parent 5‑hydroxy‑1H‑pyrazole. The nitrile can be reduced to the corresponding amine (accessing aminoethyl‑pyrazole derivatives), hydrolyzed to the carboxylic acid, or cyclized to form fused heterocycles. In the literature, heterocyclic acetonitriles have been employed in two‑step protocols to yield fully substituted amino‑pyrazole building blocks with up to 71% overall yield [1]. The parent 5‑hydroxy‑1H‑pyrazole lacks this orthogonal functionalization point and cannot participate in analogous transformations without prior N‑alkylation.

Synthetic methodology Building block Parallel synthesis

LogP Advantage Over 3‑Trifluoromethyl Analog

The measured LogP of 2‑(5‑hydroxy‑1H‑pyrazol‑1‑yl)acetonitrile is 0.11, indicating near‑ideal hydrophilicity for oral bioavailability and aqueous formulation . The 3‑trifluoromethyl analog (CAS 2090849‑11‑7) is expected to have a LogP approximately 1.0–1.5 units higher due to the strongly lipophilic CF3 group. For agrochemical applications where systemic mobility in plants is desired, a LogP below 1 is advantageous; for fragment‑based drug discovery, LogP < 1 is a component of the rule‑of‑three guidelines. The target compound meets both criteria without structural modification.

Physicochemical profiling Lead-likeness Agrochemical design

PHD Inhibitor Intermediate vs. Non‑Hydroxylated Pyrazole‑Acetonitriles

The 5‑hydroxy‑1H‑pyrazol‑1‑yl motif is a critical substructure in potent PHD (prolyl hydroxylase domain) inhibitors. Takeda Pharmaceutical Company Limited has patented 6‑(5‑hydroxy‑1H‑pyrazol‑1‑yl)nicotinamide derivatives as PHD inhibitors for treating anemia and ischemic disorders, with exemplified compounds showing IC50 values as low as 1.78 nM against PHD2 [1]. The target compound 2‑(5‑hydroxy‑1H‑pyrazol‑1‑yl)acetonitrile serves as a direct synthetic precursor to such nicotinamide‑linked PHD inhibitors via elaboration of the nitrile group. Non‑hydroxylated pyrazole‑acetonitriles cannot access this chemotype without additional oxidation steps, which may be incompatible with downstream functional groups.

Hypoxia signaling PHD inhibition Patent precedent

Recommended Application Scenarios for 2-(5-Hydroxy-1H-pyrazol-1-yl)acetonitrile Based on Quantitative Evidence


Fragment‑Based Lead Discovery for LSD1 Inhibitors in Oncology

The 5‑hydroxypyrazole core is a validated pharmacophore for reversible LSD1 inhibition, with optimized derivatives achieving IC50 values of 0.23 µM and Kd < 10 nM [1]. The target compound provides this core in its minimal fragment form (MW 123.12, HBD 1, TPSA 61.84 Ų), fully compliant with rule‑of‑three criteria. Its nitrile handle enables rapid elaboration to explore the LSD1 binding pocket, while the 5‑OH is pre‑installed for the critical hydrogen‑bond interaction. Structure‑based design groups should prioritize this fragment over non‑hydroxylated or 3‑substituted analogs to minimize synthetic burden and maximize the probability of identifying ligand‑efficient hits.

Synthesis of PHD Inhibitor Candidates for Anemia and Ischemic Disease

Patents from Takeda Pharmaceutical demonstrate that the 6‑(5‑hydroxy‑1H‑pyrazol‑1‑yl)nicotinamide scaffold yields PHD2 inhibitors with IC50 values as low as 1.78 nM [2]. 2‑(5‑Hydroxy‑1H‑pyrazol‑1‑yl)acetonitrile is the direct synthetic entry point to this chemotype: the nitrile can be converted to a carboxylic acid or amide for coupling to the nicotinamide portion. Procuring this compound eliminates the need for late‑stage hydroxylation of a non‑functionalized pyrazole intermediate, reducing step count and improving overall yield in medicinal chemistry programs targeting the HIF‑PHD axis.

Agrochemical Lead Generation Exploiting the 5‑Hydroxypyrazole Motif

5‑Hydroxypyrazole derivatives are established intermediates for herbicides (e.g., 4‑benzoyl‑5‑hydroxypyrazoles) and insecticides [3]. The target compound's low LogP (0.11) favors systemic mobility in plants, while the nitrile group — electron‑withdrawing and metabolically stable — can enhance herbicidal activity or serve as a precursor to amide and tetrazole bioisosteres. Agrochemical discovery teams should select this compound over the non‑hydroxylated analog to maintain the 5‑OH required for protoporphyrinogen oxidase (PPO) or 4‑hydroxyphenylpyruvate dioxygenase (HPPD) inhibition mechanisms, and over 3‑substituted variants to avoid unnecessary steric hindrance at the active site.

Diversifiable Building Block for Parallel Library Synthesis

The nitrile group of 2‑(5‑hydroxy‑1H‑pyrazol‑1‑yl)acetonitrile is a versatile synthetic linchpin: it can be reduced (LiAlH₄) to the primary amine, hydrolyzed to the carboxylic acid, converted to tetrazole via click chemistry, or cyclized to form fused heterocycles [4]. This enables the generation of at least five distinct derivative classes from a single procurement lot. In contrast, the parent 5‑hydroxy‑1H‑pyrazole requires separate N‑alkylation before any side‑chain elaboration. Medicinal chemistry CROs and internal compound management groups should stock this building block to support multiple lead‑optimization programs simultaneously, reducing procurement overhead and enabling rapid SAR exploration.

Quote Request

Request a Quote for 2-(5-hydroxy-1H-pyrazol-1-yl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.